Benzo[c]phenanthren-2-ol
Overview
Description
Benzo[c]phenanthren-2-ol, also known as 2-Hydroxy-benzo[c]phenanthren, is a chemical compound with the molecular formula C18H12O . It is a derivative of Benzo[c]phenanthrene .
Synthesis Analysis
The synthesis of Benzo[c]phenanthren-2-ol and its derivatives has been achieved through an organocatalyzed enantioselective amination reaction . This process involves the reaction of 2-hydroxybenzo[c]phenanthrene derivatives with diazodicarboxamides .Molecular Structure Analysis
The molecular structure of Benzo[c]phenanthren-2-ol consists of a fused ring system with a hydroxyl group attached . The molecular weight is 244.287 Da .Chemical Reactions Analysis
The key chemical reaction involving Benzo[c]phenanthren-2-ol is the organocatalyzed enantioselective amination reaction . This reaction allows for the efficient assembly of substituted carbohelicenes .Physical And Chemical Properties Analysis
Benzo[c]phenanthren-2-ol is a white solid that is soluble in nonpolar organic solvents . It has a molecular weight of 244.287 Da .Scientific Research Applications
Benzo[c]phenanthrene and its metabolites, particularly the bay-region diol-epoxides, have been identified as mutagenic and potentially carcinogenic in both bacterial and mammalian cells. These compounds exhibit significant mutagenic activity, with certain metabolites being more mutagenic than the parent compound (Wood et al., 1980).
Studies have shown that benzo[c]phenanthrene, especially its bay-region diol-epoxides, possesses high tumor-initiating activity on mouse skin. This suggests its significant role in the initiation of skin tumors, with some metabolites being more tumorigenic than others (Levin et al., 1980).
Benzo[c]phenanthrene is metabolically activated in human cells, such as the MCF-7 mammary carcinoma cell line, to form DNA-binding metabolites. This activation, however, is limited in mouse skin, which may explain the lower tumorigenicity observed in rodent models (Einolf et al., 1996).
Synthesis studies have been conducted to better understand the structure and reactivity of benzo[c]phenanthrene derivatives, such as benzo[a]pyren-1-ol and chrysen-6-ol, which are important for understanding the compound's interactions and transformations in biological systems (Jerina & Smith, 1974; Samanta et al., 2012).
Benzo[c]phenanthrene derivatives have been investigated for their cytotoxicity against human carcinoma cell lines, with some derivatives displaying high cytotoxicity. This indicates the potential application of these compounds in cancer research (Guédouar et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzo[c]phenanthren-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c19-15-10-9-13-6-8-14-7-5-12-3-1-2-4-16(12)18(14)17(13)11-15/h1-11,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFYKAAKPJSBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177251 | |
Record name | Benzo(c)phenanthren-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c]phenanthren-2-ol | |
CAS RN |
22717-94-8 | |
Record name | 2-Hydroxybenzo[c]phenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22717-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(c)phenanthren-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022717948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[c]phenanthren-2-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo(c)phenanthren-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [Arg6]2-hydroxybenzo(c)phenanthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZO(C)PHENANTHREN-2-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/605CPJ969J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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